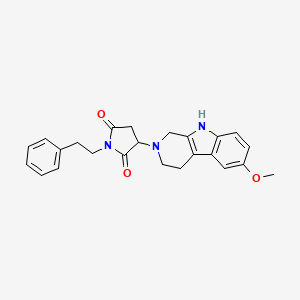

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione

Description

Properties

Molecular Formula |

C24H25N3O3 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C24H25N3O3/c1-30-17-7-8-20-19(13-17)18-10-11-26(15-21(18)25-20)22-14-23(28)27(24(22)29)12-9-16-5-3-2-4-6-16/h2-8,13,22,25H,9-12,14-15H2,1H3 |

InChI Key |

QQWVMJIMADSACO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Deprotection of Tert-Butyl Carbamate Precursors

A high-yielding route to 6-methoxy-1,3,4,9-tetrahydro-2H-β-carboline involves the deprotection of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-β-carboline-2-carboxylate using hydrochloric acid in methanol. The reaction proceeds at room temperature for 2 hours, achieving a 99% yield after purification via silica gel chromatography. This method is favored for its simplicity and scalability, though precise pH adjustment to 8 during workup is critical to prevent decomposition.

Pictet-Spengler Cyclization

The Pictet-Spengler reaction between tryptamine derivatives and aldehydes under acidic conditions provides a versatile route to tetrahydro-β-carbolines. For example, refluxing tryptamine with aldehydes in acetic acid and dichloromethane (1:2 v/v) followed by basification with ammonium hydroxide yields 1-substituted tetrahydro-β-carbolines in moderate to high yields. This method allows for structural diversification at the C1 position, which is essential for subsequent coupling reactions.

Synthesis of the 1-Phenethyldihydro-1H-pyrrole-2,5-dione Fragment

Claisen-Schmidt Condensation

Pyrrole-2,5-diones are synthesized via Claisen-Schmidt condensation between 1-(4-acetyl-phenyl)-pyrrole-2,5-dione and substituted benzaldehydes. Microwave irradiation (180 W, 3–5 minutes) in the presence of sodium hydroxide in methanol accelerates the reaction, achieving yields up to 90%. Conventional heating requires 7–8 hours, highlighting the efficiency of microwave-assisted synthesis for reducing reaction times.

Functionalization with Phenethyl Groups

Introducing the phenethyl group to the pyrrole-2,5-dione core typically involves nucleophilic substitution or Friedel-Crafts alkylation. For instance, reacting pyrrole-2,5-dione with phenethyl bromide in the presence of a base like potassium carbonate in DMF at 80°C facilitates alkylation at the N1 position.

Coupling Strategies for Hybrid Molecule Assembly

Amide Bond Formation

Coupling the β-carboline amine with the pyrrole-2,5-dione carboxylic acid derivative using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane forms the critical amide bond. This method, adapted from peptide synthesis, requires anhydrous conditions and catalytic DMAP to enhance yields.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium-catalyzed C–N coupling to link the β-carboline and phenethyl-pyrrole-dione fragments. Using Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C enables efficient bond formation, though optimization of stoichiometry and ligand choice is necessary to suppress homocoupling byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving beta-carboline derivatives.

Medicine: The compound’s unique structure suggests potential pharmacological activities, such as anti-cancer, anti-inflammatory, or neuroprotective effects.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Receptors: It could bind to receptors on the cell surface, triggering signaling pathways that affect cell function.

DNA/RNA: The compound might interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

U-73122: A Phospholipase C Inhibitor

- Structure: 1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione.

- Key Differences : While both compounds share the pyrrole-2,5-dione core, U-73122 incorporates a steroidal estrane backbone instead of a β-carboline system. This substitution likely alters target specificity: U-73122 potently inhibits PLC-dependent processes in neutrophils, whereas the β-carboline-pyrrole-dione hybrid may target neurotransmitter receptors or other enzymes .

- Synthesis : U-73122 is synthesized via coupling of a steroidal amine with a pyrrole-dione precursor, contrasting with the β-carboline-pyrrole-dione hybrid, which requires multistep condensation of methoxy-β-carboline derivatives with phenethyl-substituted pyrrole intermediates.

Pyrano[2,3-c]pyrazole Derivatives

- Example: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ().

- Key Differences: These compounds replace the β-carboline system with a pyrano-pyrazole scaffold. The presence of a cyano group and chlorophenyl substituents enhances antimicrobial activity, unlike the β-carboline-pyrrole-dione hybrid, which lacks such polar groups .

- Synthesis: Pyrano-pyrazoles are synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, differing from the β-carboline-pyrrole-dione’s reliance on β-carboline functionalization .

Thiazolo[3,2-a]pyrimidine Derivatives

- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().

- The cyanobenzylidene substituent may improve π-π stacking interactions in enzyme binding .

Enzyme Inhibition Profiles

Solubility and Pharmacokinetics

- β-Carboline-Pyrrole-Dione Hybrid : The phenethyl group may reduce aqueous solubility, necessitating formulation optimization.

- U-73122 : The steroidal backbone increases lipophilicity, enhancing membrane permeability but limiting oral bioavailability .

- Thiazolo-Pyrimidines (): Cyanobenzylidene and methylfuran groups improve solubility in polar solvents (e.g., DMSO), as shown in HT-solubility assays .

Biological Activity

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the beta-carboline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 375.4 g/mol. The structure features a beta-carboline moiety combined with a pyrrolidine ring and two carbonyl functionalities (dione), which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O3 |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 1144438-33-4 |

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective properties. Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Research indicates that compounds with similar structures can inhibit neuronal apoptosis and promote cell survival under stress conditions.

Anticancer Properties

Evidence suggests that this compound exhibits anticancer activity by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that beta-carboline derivatives can interact with various molecular targets involved in cancer progression.

The mechanism of action for this compound may involve:

- Receptor Interaction : Binding to neurotransmitter receptors (e.g., serotonin receptors) affecting neurotransmission.

- Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways related to cell survival and proliferation.

- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses within cells.

Case Studies

Several studies have investigated the biological activity of beta-carboline derivatives similar to the compound :

- Neuroprotection Study : A study evaluated the neuroprotective effects of a related beta-carboline derivative in models of oxidative stress-induced neuronal injury. Results indicated significant reductions in cell death and improvements in cell viability.

- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.